N-(3-hydroxybutan-2-yl)acetamide
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Overview
Description
N-(3-hydroxybutan-2-yl)acetamide: is an organic compound with the molecular formula C₆H₁₃NO₂. It is also known by its synonyms, 3-acetamino-butan-2-ol and 3-acetylamino-butan-2-ol . This compound is characterized by the presence of an acetamide group attached to a 3-hydroxybutan-2-yl moiety. It has a molecular weight of 131.173 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxybutan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with acetamide under suitable conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxybutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(3-oxobutan-2-yl)acetamide.
Reduction: The compound can be reduced to form this compound from its oxidized form.
Substitution: The acetamide group can participate in substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-(3-oxobutan-2-yl)acetamide.
Reduction: this compound.
Substitution: Various substituted acetamides depending on the reagents used.
Scientific Research Applications
Chemistry: N-(3-hydroxybutan-2-yl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of heterocyclic compounds and other complex molecules .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a model compound for studying enzyme-catalyzed reactions involving acetamide derivatives .
Medicine: Its structural features make it a candidate for developing drugs with specific biological activities .
Industry: this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of N-(3-hydroxybutan-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: this compound can act as a substrate or inhibitor for enzymes involved in metabolic pathways.
Receptors: The compound may interact with receptors on cell surfaces, influencing signal transduction pathways.
Comparison with Similar Compounds
N-(3-oxobutan-2-yl)acetamide: An oxidized form of N-(3-hydroxybutan-2-yl)acetamide.
3-acetamino-butan-2-ol: A synonym for this compound.
3-acetylamino-butan-2-ol: Another synonym for this compound.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a hydroxyl group and an acetamide moiety allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
CAS No. |
4293-60-1 |
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Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-(3-hydroxybutan-2-yl)acetamide |
InChI |
InChI=1S/C6H13NO2/c1-4(5(2)8)7-6(3)9/h4-5,8H,1-3H3,(H,7,9) |
InChI Key |
ZCGNIFXXTKDQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)NC(=O)C |
Purity |
95 |
Origin of Product |
United States |
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